molecular formula C16H20Cl2N2O3 B2767440 [1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate CAS No. 1212207-07-2

[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2767440
CAS No.: 1212207-07-2
M. Wt: 359.25
InChI Key: YXZMCYKWMPWFIF-UHFFFAOYSA-N
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Description

This compound is an ester derivative featuring a 5,6-dichloropyridine-3-carboxylate core linked to a 2-methylcyclohexylamino-oxopropan-2-yl group. The dichloropyridine moiety is a halogenated aromatic ring, which often enhances lipophilicity and bioactivity in agrochemicals or pharmaceuticals . The ester linkage connects this aromatic system to a chiral secondary amide-containing side chain, likely influencing metabolic stability and target binding .

Properties

IUPAC Name

[1-[(2-methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O3/c1-9-5-3-4-6-13(9)20-15(21)10(2)23-16(22)11-7-12(17)14(18)19-8-11/h7-10,13H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZMCYKWMPWFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(C)OC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate (CAS Number: 1212207-07-2) is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is C16H20Cl2N2O3C_{16}H_{20}Cl_{2}N_{2}O_{3}, with a molecular weight of 359.2 g/mol. The structure includes a dichloropyridine moiety which is known for its role in various biological activities.

PropertyValue
CAS Number1212207-07-2
Molecular FormulaC16H20Cl2N2O3
Molecular Weight359.2 g/mol

The biological activity of this compound primarily involves interaction with various biological targets, including enzymes and receptors. Specific studies have indicated that compounds with similar structures often act as inhibitors or modulators of key signaling pathways, particularly those involved in inflammation and cancer progression.

Inhibition of Enzymatic Activity

Research has shown that derivatives of dichloropyridine can inhibit enzymes such as cyclooxygenases (COX), which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.

Receptor Interaction

The compound may also interact with neurotransmitter receptors, potentially influencing neurological pathways. For instance, compounds with similar structural features have been noted for their agonistic activity at muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of pyridine derivatives, noting that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines. The study demonstrated that compounds with similar structures exhibited significant growth inhibition in colorectal cancer cells through apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyridine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function in animal models, indicating potential therapeutic applications for neurodegenerative disorders.

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic applications:

  • Anti-inflammatory : Potential to reduce inflammation through COX inhibition.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Neuroprotective : Improvement in cognitive functions in neurodegenerative models.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Dichloropyridine Carboxylate Derivatives

a) Ethyl 5,6-Dichloropyridine-3-carboxylate
  • Structure : Simplest ester variant with an ethyl group replacing the complex amide side chain.
  • Properties : Lower molecular weight (MW = 218.31 g/mol) compared to the target compound, likely increasing volatility but reducing binding specificity .
  • Applications: Used as a synthetic intermediate; lacks the steric bulk and hydrogen-bonding capacity of the 2-methylcyclohexylamino group, which may limit biological activity .
b) [(2,4,5-Trichlorophenyl)carbamoyl]methyl 5,6-Dichloropyridine-3-carboxylate
  • Structure: Features a trichlorophenyl carbamoyl group instead of the cyclohexylamino side chain.
  • Applications : Likely used in agrochemicals; the trichlorophenyl group may improve binding to insecticidal targets like acetylcholinesterase .

Ester-Linked Bioactive Compounds

a) Prallethrin
  • Structure : Cyclopropane carboxylate ester with a propargyl alcohol-derived side chain.
  • Properties : Despite a different core (cyclopropane vs. pyridine), the ester linkage is critical for hydrolytic stability and insecticidal activity .
  • Comparison : The target compound’s dichloropyridine core may offer greater π-π stacking interactions in target binding compared to prallethrin’s cyclopropane .
b) 2-Oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl 3,6-Dichloropyridine-2-carboxylate
  • Structure: Combines dichloropyridine with a benzoxazinone group.

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Notes Solubility Insights
Target Compound ~460 (estimated) 2-Methylcyclohexylamino, dichloropyridine Potential insecticidal/pharmacological Low (high lipophilicity)
Ethyl 5,6-Dichloropyridine-3-carboxylate 218.31 Ethyl ester Synthetic intermediate Moderate (volatile)
Prallethrin 300.40 Cyclopropane, propargyl group Insecticidal Low (hydrophobic)
Benzoxazinone Derivative 381.17 Benzoxazinone, dichloropyridine Enzyme inhibition Moderate (polar groups)

Research Findings and Mechanistic Insights

  • Bioactivity : Dichloropyridine derivatives often act as acetylcholinesterase inhibitors or receptor antagonists. The target compound’s cyclohexyl group may mimic natural substrates, enhancing binding to enzymatic pockets .
  • Metabolic Stability: Bulky 2-methylcyclohexylamino groups likely slow esterase-mediated hydrolysis, extending half-life compared to ethyl esters .
  • Toxicity : Halogenated aromatics (e.g., dichloropyridine) can exhibit environmental persistence, but the cyclohexyl group may reduce acute toxicity compared to fully aromatic systems .

Q & A

Q. What are the critical physicochemical properties of [compound] that influence its reactivity and stability in experimental settings?

Methodological Answer: Key properties include solubility, partition coefficient (logP), thermal stability, and hydrolytic susceptibility. For example:

  • Solubility : Determine via shake-flask method using solvents like DMSO, ethanol, or aqueous buffers (pH 1–12) to mimic biological conditions .
  • Stability : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products .
  • logP : Measure via reverse-phase HPLC or computational tools (e.g., ACD/Labs) to predict membrane permeability .

Q. What synthetic routes are feasible for [compound], and how can reaction yields be optimized?

Methodological Answer:

  • Route Selection : Start with esterification of 5,6-dichloropyridine-3-carboxylic acid with 1-amino-2-methylcyclohexanol, using DCC/DMAP as coupling agents .
  • Optimization : Vary catalysts (e.g., HOBt vs. EDCI), solvent polarity (DMF vs. THF), and temperature (0°C to reflux). Monitor intermediates via TLC and characterize products via 1^1H/13^13C NMR .
  • Yield Improvement : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What safety protocols are recommended for handling [compound] during laboratory experiments?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing and synthesis .
  • Exposure Mitigation : In case of skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and administer oxygen if needed .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced Questions

Q. How can researchers design experiments to assess the environmental persistence and transformation pathways of [compound]?

Methodological Answer:

  • Persistence Studies : Use OECD 307 guidelines to simulate soil/aquatic biodegradation. Monitor via LC-MS/MS for parent compound and metabolites (e.g., dechlorinated derivatives) .
  • Transformation Products : Employ advanced oxidation processes (AOPs) with TiO₂/UV to identify photodegradation byproducts. Compare fragmentation patterns with spectral libraries .
  • Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity of degradation products .

Q. What strategies resolve contradictions in reported biological activity data for [compound] across different assay systems?

Methodological Answer:

  • Assay Standardization : Control variables like serum concentration (e.g., 5% FBS vs. serum-free) and incubation time (24h vs. 48h) to minimize variability .
  • Target Specificity : Use CRISPR-engineered cell lines to isolate off-target effects. Validate via competitive binding assays with known inhibitors .
  • Data Normalization : Apply Z’-factor statistical analysis to distinguish true activity from assay noise .

Q. How can computational modeling predict the binding interactions of [compound] with cytochrome P450 enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the dichloropyridine moiety and CYP3A4/2D6 active sites. Validate with mutagenesis studies .
  • Metabolic Prediction : Apply MetaSite software to identify probable oxidation sites (e.g., cyclohexyl methyl group) and compare with in vitro microsomal assays .

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